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Compound of Interest

Compound Name: 2-Phenoxyphenylacetonitrile

Cat. No.: B1360290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for validating the

structure of 2-phenoxyphenylacetonitrile against its isomers and related compounds. Due to

the limited availability of experimental NMR data for 2-phenoxyphenylacetonitrile, this

document focuses on a predictive approach to its structural elucidation, supported by

experimental data for closely related molecules.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 2-
phenoxyphenylacetonitrile and its alternatives. Predicted values for 2-
phenoxyphenylacetonitrile are based on established structure-spectra correlations and data

from analogous compounds.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key Absorptions (cm⁻¹)

2-Phenoxyphenylacetonitrile

~2250 (C≡N stretch), ~1240 (Aryl-O-Aryl

stretch), ~3060 (Aromatic C-H stretch), ~1580,

1490 (C=C stretch)

3-Phenoxyphenylacetonitrile 2251 (C≡N), 1251 (Aryl-O-Aryl)

4-Phenoxyphenylacetonitrile 2250 (C≡N), 1245 (Aryl-O-Aryl)

Phenylacetonitrile 2251 (C≡N)

Table 2: ¹H NMR Spectroscopy Data (Predicted for 2-Phenoxyphenylacetonitrile)

Compound -CH₂- (ppm) Aromatic Protons (ppm)

2-Phenoxyphenylacetonitrile

(Predicted)
~3.9 (s, 2H) ~7.0-7.5 (m, 9H)

3-Phenoxyphenylacetonitrile 3.72 (s, 2H) 6.95-7.40 (m, 9H)

4-Phenoxyphenylacetonitrile 3.75 (s, 2H) 6.98-7.38 (m, 9H)

Phenylacetonitrile 3.73 (s, 2H) 7.27-7.39 (m, 5H)

Table 3: ¹³C NMR Spectroscopy Data (Predicted for 2-Phenoxyphenylacetonitrile)
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Compound -CH₂- (ppm) -C≡N (ppm)
Aromatic Carbons
(ppm)

2-

Phenoxyphenylaceton

itrile (Predicted)

~20 ~118 ~118-158

3-

Phenoxyphenylaceton

itrile

23.3 117.9

117.5, 119.1, 121.7,

123.9, 129.9, 130.1,

134.1, 157.1, 157.5

4-

Phenoxyphenylaceton

itrile

22.8 118.2

118.9, 119.3, 123.8,

129.8, 130.2, 130.5,

156.4, 157.3

Phenylacetonitrile 23.4 117.9
127.5, 128.0, 129.0,

132.2

Table 4: Mass Spectrometry Data

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragmentation
Peaks (m/z)

2-

Phenoxyphenylaceton

itrile

C₁₄H₁₁NO 209.24
209 [M]⁺, 180, 167,

152, 115, 91, 77

3-

Phenoxyphenylaceton

itrile

C₁₄H₁₁NO 209.24
209 [M]⁺, 180, 167,

152, 115, 91, 77[1]

4-

Phenoxyphenylaceton

itrile

C₁₄H₁₁NO 209.24
209 [M]⁺, 180, 167,

152, 115, 91, 77

Phenylacetonitrile C₈H₇N 117.15 117 [M]⁺, 91, 65
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Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small

amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium

bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)

can be used for direct analysis of solid or liquid samples with minimal preparation.

Data Acquisition: The prepared sample is placed in the IR spectrometer. The spectrum is

typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample

holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), may be added.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectral

width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is usually from 0 to

220 ppm. Standard pulse sequences are used to acquire the spectra.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a volatile organic solvent, such as methanol

or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then further

diluted and may be filtered to remove any particulate matter.

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via

direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electron

ionization (EI) is a common method for volatile compounds, which involves bombarding the

sample with a high-energy electron beam to induce ionization and fragmentation. The

resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of 2-
phenoxyphenylacetonitrile using spectroscopy.
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Caption: Workflow for Spectroscopic Structure Validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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